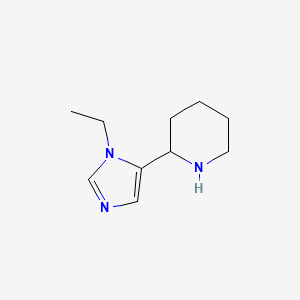

2-(1-ethyl-1H-imidazol-5-yl)piperidine

説明

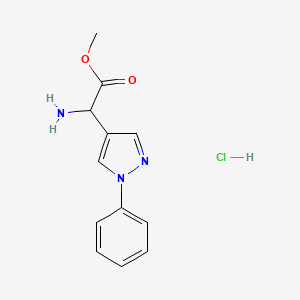

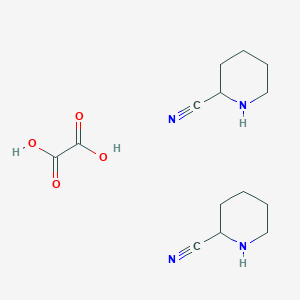

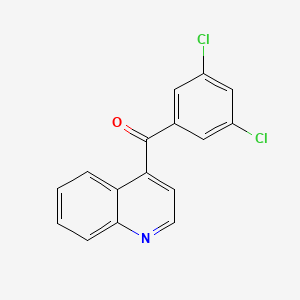

“2-(1-ethyl-1H-imidazol-5-yl)piperidine” is a chemical compound with the molecular formula C10H17N3 . It is a derivative of piperidine and imidazole, two important classes of organic compounds .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to an imidazole ring via an ethyl chain . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . Imidazole is a five-membered ring that contains three carbon atoms, two nitrogen atoms, and two double bonds .科学的研究の応用

Dipeptidyl Peptidase IV Inhibitors

2-(1-ethyl-1H-imidazol-5-yl)piperidine derivatives have been explored for their potential as dipeptidyl peptidase IV (DPP IV) inhibitors. DPP IV plays a significant role in glucose metabolism by inactivating incretin hormones, which are crucial for insulin secretion. Therefore, inhibitors targeting DPP IV are valuable in managing type 2 diabetes mellitus. Research indicates that modifying the chemical structure of piperidine derivatives can lead to compounds with potent DPP IV inhibitory activity, offering a promising approach for diabetes treatment (Mendieta, Tarragó, & Giralt, 2011).

Cytochrome P450 Isoforms Inhibition

Compounds based on the this compound scaffold have been evaluated for their ability to inhibit Cytochrome P450 (CYP) isoforms. CYP enzymes are crucial for drug metabolism, and their inhibition can prevent potential drug-drug interactions. Selective inhibitors are essential tools for understanding the role of various CYP isoforms in drug metabolism and for developing safer pharmaceutical agents by minimizing adverse interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Histamine H1 Receptor Antagonism

Bilastine, a derivative closely related to the this compound structure, has been studied extensively for its antihistamine properties. It demonstrates a high affinity for the histamine H1 receptor, making it effective in treating allergic rhinitis and chronic urticaria. Its chemical structure and pharmacokinetics suggest a longer duration of action, which is beneficial for managing allergic conditions (Sharma, Hatware, Bhadane, & Patil, 2021).

DNA Minor Groove Binding

Certain analogues of this compound have been explored for their ability to bind to the minor groove of DNA. These interactions are significant for designing drugs that can regulate gene expression or act as anticancer agents by targeting specific DNA sequences. The understanding of these binding mechanisms is crucial for developing novel therapeutic strategies (Issar & Kakkar, 2013).

作用機序

Imidazoles

are a class of organic compounds that contain a five-membered heterocyclic ring structure. They are known for their broad range of chemical and biological properties and are an important synthon in the development of new drugs . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Piperidines

, on the other hand, are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

特性

IUPAC Name |

2-(3-ethylimidazol-4-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-2-13-8-11-7-10(13)9-5-3-4-6-12-9/h7-9,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBHUFVRSMEBET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride](/img/structure/B1433606.png)